molecular formula C7H8O3 B14728620 2-Methyl-2h-pyran-3-carboxylic acid CAS No. 6295-20-1

2-Methyl-2h-pyran-3-carboxylic acid

Cat. No.: B14728620
CAS No.: 6295-20-1
M. Wt: 140.14 g/mol
InChI Key: UIKKNIPPIBNNCD-UHFFFAOYSA-N
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Description

2-Methyl-2H-pyran-3-carboxylic acid is a heterocyclic compound featuring a six-membered pyran ring with a methyl group at position 2 and a carboxylic acid substituent at position 2.

Properties

CAS No.

6295-20-1

Molecular Formula

C7H8O3

Molecular Weight

140.14 g/mol

IUPAC Name

2-methyl-2H-pyran-3-carboxylic acid

InChI

InChI=1S/C7H8O3/c1-5-6(7(8)9)3-2-4-10-5/h2-5H,1H3,(H,8,9)

InChI Key

UIKKNIPPIBNNCD-UHFFFAOYSA-N

Canonical SMILES

CC1C(=CC=CO1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2h-pyran-3-carboxylic acid typically involves the condensation of substituted benzaldehydes with ethyl acetoacetate or methyl acetoacetate and malononitrile in ethanol. This reaction is facilitated by various catalytic conditions, including nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . Another method involves the carbonyl ene reaction of 2-methylenetetrahydropyrans, which provides β-hydroxydihydropyrans under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned catalytic conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2h-pyran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation.

Major Products

The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives of the original compound.

Scientific Research Applications

2-Methyl-2h-pyran-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-2h-pyran-3-carboxylic acid involves its interaction with cellular components. It activates caspases-3, -8, and -9 weakly in HL-60 cells, indicating its potential role in apoptosis . The molecular targets and pathways involved include the modulation of apoptotic pathways and interaction with cellular enzymes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key physicochemical parameters of 2-Methyl-2H-pyran-3-carboxylic acid with its analogs:

Compound Name CAS Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Substituents
This compound* N/A C₇H₈O₃ 140.14 Not reported Methyl (C2), COOH (C3)
6-Methyl-3,4-dihydro-2H-pyran-5-carboxylic acid 5399-21-3 C₇H₁₀O₃ 142.15 119 Methyl (C6), COOH (C5), dihydro
Sodium salt of 2,5-diethyl-3,4-dihydro-2H-pyran-2-carboxylic acid N/A C₁₀H₁₅NaO₃ 214.21 Not reported Diethyl (C2, C5), COONa (C2)

*Theoretical values for this compound are inferred based on molecular structure.

Key Observations:

  • Substituent Position Effects : The position of the methyl and carboxylic acid groups significantly alters properties. For example, 6-Methyl-3,4-dihydro-2H-pyran-5-carboxylic acid () has a partially saturated ring (dihydro), which reduces aromaticity and increases conformational flexibility compared to the fully unsaturated pyran system.
  • Acidity : The carboxylic acid group at position 3 in the target compound may exhibit stronger acidity than analogs with COOH at position 5 (as in ) due to differences in resonance stabilization.
  • Steric Effects : Ethyl substituents in the sodium salt derivative () likely hinder reactivity compared to methyl groups, impacting synthesis yields and solubility.

Substituent Effects on Reactivity and Stability

  • Electron-Donating Groups : Methoxy or methyl substituents (e.g., in 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, ) enhance stability and yield (80%) compared to electron-withdrawing groups like chlorine (71% yield in 5-Chloro analog) . This trend may extend to pyran systems, where methyl groups at C2 could stabilize the ring via hyperconjugation.
  • Steric Hindrance : Bulky substituents (e.g., ethyl groups in ) reduce reaction efficiency, as seen in lower yields (40–70%) compared to methyl-substituted analogs .

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